molecular formula C42H43F6N3O6 B13408858 Silodosin Dimer 7-Cyano Benzoate

Silodosin Dimer 7-Cyano Benzoate

Cat. No.: B13408858
M. Wt: 799.8 g/mol
InChI Key: HBZBJIUNYHMIIU-SSEXGKCCSA-N
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Description

Silodosin Dimer 7-Cyano Benzoate: is a chemical compound with the molecular formula C_25H_32F_3N_3O_4 . It is a derivative of silodosin, which is a selective alpha-1 adrenergic receptor antagonist used primarily for the treatment of benign prostatic hyperplasia (BPH). The compound is characterized by its complex structure, which includes a benzoate group and a cyano group attached to an indoline core.

Chemical Reactions Analysis

Types of Reactions: Silodosin Dimer 7-Cyano Benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate or indoline moieties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and potassium carbonate are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: Silodosin Dimer 7-Cyano Benzoate is used in synthetic organic chemistry as an intermediate for the preparation of various derivatives and analogs. It serves as a building block for the synthesis of more complex molecules.

Biology: In biological research, the compound is studied for its interactions with alpha-1 adrenergic receptors. It is used to investigate the mechanisms of receptor binding and signal transduction.

Medicine: The primary application of this compound in medicine is related to its parent compound, silodosin. It is explored for its potential therapeutic effects in treating conditions like BPH and other urinary disorders.

Industry: In the pharmaceutical industry, the compound is used in the development and production of drugs targeting alpha-1 adrenergic receptors. It is also employed in the formulation of various pharmaceutical products.

Comparison with Similar Compounds

    Tamsulosin: Another alpha-1 adrenergic receptor antagonist used for BPH treatment.

    Finasteride: A 5-alpha-reductase inhibitor used for BPH and hair loss treatment.

    Doxazosin: An alpha-1 adrenergic receptor antagonist used for hypertension and BPH.

Uniqueness: Silodosin Dimer 7-Cyano Benzoate is unique due to its high selectivity for the alpha-1A adrenergic receptor subtype, which minimizes cardiovascular side effects compared to other alpha-1 antagonists . This selectivity makes it particularly effective for treating urinary symptoms without significantly affecting blood pressure.

Properties

Molecular Formula

C42H43F6N3O6

Molecular Weight

799.8 g/mol

IUPAC Name

3-[5-[(2R)-2-[bis[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-7-cyano-2,3-dihydroindol-1-yl]propyl benzoate

InChI

InChI=1S/C42H43F6N3O6/c1-30(24-31-25-33-16-18-51(39(33)34(26-31)27-49)17-9-21-55-40(52)32-10-3-2-4-11-32)50(19-22-53-35-12-5-7-14-37(35)56-28-41(43,44)45)20-23-54-36-13-6-8-15-38(36)57-29-42(46,47)48/h2-8,10-15,25-26,30H,9,16-24,28-29H2,1H3/t30-/m1/s1

InChI Key

HBZBJIUNYHMIIU-SSEXGKCCSA-N

Isomeric SMILES

C[C@H](CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOC(=O)C3=CC=CC=C3)N(CCOC4=CC=CC=C4OCC(F)(F)F)CCOC5=CC=CC=C5OCC(F)(F)F

Canonical SMILES

CC(CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOC(=O)C3=CC=CC=C3)N(CCOC4=CC=CC=C4OCC(F)(F)F)CCOC5=CC=CC=C5OCC(F)(F)F

Origin of Product

United States

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